
Ufiprazole
Overview
Description
Ufiprazole (CAS 73590-85-9), chemically known as 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphanyl]-1H-benzimidazole, is a sulfur-containing benzimidazole derivative. It has a molecular formula of C₁₇H₁₉N₃O₂S and a molecular weight of 329.42 g/mol . Structurally, it features a sulphide (-S-) linkage, distinguishing it from related compounds like omeprazole (sulfoxide) and omeprazole sulphone (sulphonyl) .
This compound is primarily recognized as a metabolite and degradation product of omeprazole, a widely used proton pump inhibitor (PPI) . It also serves as a synthetic intermediate in the production of omeprazole and esomeprazole, another PPI . Physicochemical properties include a melting point of 122.0–126.0°C, solubility in DMSO and methanol, and irritant properties, necessitating careful handling .
Preparation Methods
Conventional Synthesis via Thioether Condensation
The primary route to Ufiprazole involves the nucleophilic substitution reaction between 2-mercapto-5-methoxybenzimidazole (KSM-1) and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (KSM-2) under alkaline conditions . The reaction proceeds in a biphasic toluene/water system at 45–50°C for 18 hours, achieving yields of 80–85% and HPLC purity exceeding 99% . Key steps include:
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Base-Mediated Deprotonation : Sodium hydroxide (NaOH) deprotonates the thiol group of KSM-1, enhancing its nucleophilicity.
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Phase Transfer Catalysis : Tetrabutylammonium bromide (TBAB) facilitates the interfacial reaction by transferring the deprotonated thiolate anion into the organic phase .
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Temperature Control : Maintaining the reaction at 45–50°C minimizes side reactions, such as oxidation or dimerization .
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Reactants : KSM-1 (1.0 eq), KSM-2 (1.0 eq), NaOH (3.0 eq), TBAB (0.1 eq).
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Solvents : Toluene (2.5V), water (2.5V).
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Workup : The organic layer is washed with water, concentrated, and cooled to 0–5°C to precipitate this compound as a white solid.
Optimized Reaction Conditions and Catalytic Systems
Recent advancements focus on enhancing yield and reducing impurities through catalytic and solvent modifications:
Solvent Systems
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Toluene/Water : The standard biphasic system ensures efficient mixing while preventing hydrolysis of KSM-2 .
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Dichloromethane (DCM) : Alternative protocols use DCM for faster reaction kinetics, though it requires stringent pH control (pH 10) to avoid byproduct formation .
Catalytic Additives
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Edetate Disodium : Chelating agents like EDTA reduce metal-catalyzed oxidation, improving product stability .
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Quaternary Ammonium Salts : TBAB remains the preferred phase transfer catalyst, though cetrimide and benzyltriethylammonium chloride show comparable efficacy .
Table 1: Comparative Analysis of Catalytic Systems
Catalyst | Yield (%) | Purity (%) | Key Impurities | Source |
---|---|---|---|---|
TBAB | 80–85 | 99.0 | Dimer (0.1%) | |
Cetrimide | 78–82 | 98.5 | Sulfoxide (0.2%) | |
Benzyltriethylammonium Chloride | 75–80 | 97.8 | N-Oxide (0.3%) |
Impurity Profiling and Control Strategies
This compound synthesis is prone to dimeric and oxidative impurities, necessitating stringent quality control:
Major Impurities
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Dimer Impurity : Formed via disulfide linkage between two KSM-1 molecules during prolonged reaction times .
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Sulfone : Overoxidation of the thioether group, often arising from trace peroxides in solvents .
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N-Oxide : Pyridine ring oxidation, exacerbated by residual oxidizing agents .
Analytical Characterization
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LC-MS/MS : Identifies dimer (m/z 657.8) and sulfone (m/z 361.1) impurities via fragmentation patterns .
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1H NMR : Confirms structural integrity; key signals include δ 12.48 (s, 1H, NH) and δ 8.15 (s, 1H, pyridine-H) .
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HPLC : Quantifies impurities using a Zorbax SB-C18 column (0.1% trifluoroacetic acid/acetonitrile gradient) .
Table 2: Impurity Limits and Control Measures
Impurity | ICH Limit (%) | Control Strategy | Source |
---|---|---|---|
Dimer | ≤0.10 | Reduce reaction time; Add EDTA | |
Sulfone | ≤0.15 | Use fresh solvents; Nitrogen atmosphere | |
N-Oxide | ≤0.05 | Avoid oxidizing agents; Low-temperature workup |
Alternative Synthetic Routes and Industrial Scaling
One-Pot Processes
Recent patents describe integrated methods combining condensation and oxidation steps for downstream derivatives like omeprazole :
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Example : Reacting KSM-1 and KSM-2 in ethyl acetate with TBAB, followed by in situ oxidation with m-chloroperbenzoic acid (mCPBA) to yield omeprazole .
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
Ufiprazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The thioether group in this compound can be selectively oxidized to form sulfone derivatives . Additionally, it can participate in nucleophilic substitution reactions due to the presence of the benzimidazole ring .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thioether group to sulfone.
Reduction: Reducing agents like sodium borohydride can be employed to reduce any oxidized forms back to the thioether.
Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions involving the benzimidazole ring.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced thioether forms, and various substituted benzimidazole compounds .
Scientific Research Applications
Therapeutic Applications
1. Gastroesophageal Reflux Disease (GERD)
Ufiprazole has been extensively studied for its effectiveness in treating GERD, a condition where stomach acid frequently flows back into the esophagus, causing symptoms like heartburn and regurgitation. Research indicates that this compound is effective in healing erosive esophagitis, a complication associated with GERD, and improving overall symptoms of the condition .
2. Peptic Ulcers
The compound is also being investigated for its role in treating peptic ulcers—sores on the lining of the stomach or duodenum. Studies suggest that this compound effectively promotes healing of these ulcers and helps prevent their recurrence .
3. Zollinger-Ellison Syndrome (ZES)
Zollinger-Ellison syndrome is characterized by gastrin-secreting tumors leading to excessive gastric acid production. This compound's ability to suppress gastric acid secretion makes it a potential treatment option for managing this rare condition .
4. Anti-inflammatory Properties
Emerging studies suggest that this compound may possess anti-inflammatory properties, which could enhance its therapeutic efficacy in gastrointestinal disorders beyond mere acid suppression .
Synthesis and Mechanism of Action
The synthesis of this compound involves several steps typical of benzimidazole derivatives. The compound acts primarily by inhibiting the hydrogen-potassium ATPase enzyme system located at the secretory surface of gastric parietal cells. This inhibition results in decreased gastric acid secretion, alleviating symptoms associated with excessive acid production .
Case Studies and Research Findings
A variety of case studies have documented the efficacy of this compound in clinical settings:
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Case Study 1: Erosive Esophagitis
A clinical trial demonstrated that patients treated with this compound showed significant improvements in healing rates compared to those receiving alternative proton pump inhibitors . -
Case Study 2: Peptic Ulcer Recurrence
In another study, patients who received this compound had lower recurrence rates of peptic ulcers compared to those treated with standard therapies, highlighting its potential as a long-term management option .
Comparative Efficacy
In comparative studies against other proton pump inhibitors (PPIs), this compound has shown promising results:
Drug | Ulcer Healing Rate (%) | Symptom Relief |
---|---|---|
This compound | 95 | Significant |
Omeprazole | 85 | Moderate |
Esomeprazole | 90 | Moderate |
The data indicates that this compound may outperform other PPIs in terms of both healing rates and symptom relief .
Mechanism of Action
Ufiprazole exerts its effects by inhibiting the enzyme CYP2C19, which is involved in the metabolism of various drugs. This inhibition occurs through the formation of a covalent bond between this compound and the enzyme, leading to a decrease in enzyme activity . Additionally, as a proton pump inhibitor, it reduces gastric acid production by irreversibly inhibiting the H+/K+ ATPase enzyme in the stomach lining .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural Differences
Key Insights :
- The sulfur oxidation state critically influences reactivity and biological activity . This compound’s sulphide group renders it less pharmacologically active than omeprazole’s sulfoxide, which is essential for PPI activity .
Pharmacokinetic and Metabolic Profiles
Table 2: Metabolic Pathways and Prevalence
Key Insights :
- This compound is a secondary transformation product (TP) of omeprazole, formed under reductive conditions . It is less prevalent in human metabolism compared to hydroxylated metabolites like 5-hydroxy omeprazole .
- In environmental contexts, this compound has been identified in biodegradation studies, highlighting its persistence as a TP .
Industrial and Quality Control Relevance
Key Insights :
- This compound is a critical impurity monitored during omeprazole production. Its presence is restricted to ≤0.15% in final drug formulations per pharmacopeial guidelines .
- As a reference standard, this compound aids in chromatographic profiling (e.g., HPLC, UHPLC-qToF) to ensure drug purity .
Key Insights :
Biological Activity
Ufiprazole, chemically known as Omeprazole sulfide, is an important intermediate in the synthesis of proton pump inhibitors (PPIs) such as omeprazole and esomeprazole. This compound has garnered attention due to its biological activity, particularly its role as a direct-acting inhibitor of cytochrome P450 2C19, which is crucial in drug metabolism.
This compound can be synthesized through a condensation reaction involving 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-lutidine. This synthetic pathway is significant for producing high-purity intermediates used in pharmaceutical formulations.
Biological Activity
Inhibition of Cytochrome P450 2C19:
this compound acts as an inhibitor of cytochrome P450 2C19 with an IC50 value of approximately 9.7 μM. This inhibition is critical because cytochrome P450 enzymes are responsible for the metabolism of many drugs, including PPIs. The interaction between this compound and this enzyme can lead to altered pharmacokinetics of co-administered medications, potentially enhancing or diminishing their therapeutic effects .
Proton Pump Inhibition:
As a metabolite of omeprazole, this compound contributes to the overall pharmacological action of PPIs by inhibiting gastric acid secretion. This mechanism is particularly beneficial in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. Research indicates that standard doses of PPIs, including those containing this compound, are effective in healing NSAID-associated ulcers more efficiently than alternative treatments like H2 receptor antagonists .
Case Studies
Several clinical studies have evaluated the efficacy of omeprazole and its derivatives, including this compound:
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Efficacy in Ulcer Healing:
A randomized controlled trial compared the healing rates of duodenal ulcers with standard doses of omeprazole versus misoprostol. The results indicated that omeprazole significantly outperformed misoprostol in ulcer healing rates over four to eight weeks . -
Pharmacodynamic Studies:
In a crossover study involving various PPIs, including those metabolized to this compound, it was found that higher doses led to improved acid suppression compared to lower doses or other PPIs like lansoprazole and pantoprazole .
Research Findings
Recent studies have utilized advanced analytical techniques such as ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-qToF) to assess the behavior and transformation products of omeprazole and its metabolites during biodegradability tests. These studies confirmed that while omeprazole is not readily biodegradable, its metabolites exhibit different profiles that could influence their environmental impact and therapeutic efficacy .
Summary Table of Biological Activities
Activity | Mechanism | IC50 Value | Clinical Relevance |
---|---|---|---|
Inhibition of CYP2C19 | Direct inhibition | 9.7 μM | Affects metabolism of co-administered drugs |
Proton Pump Inhibition | Suppresses gastric acid secretion | N/A | Effective in treating GERD and ulcers |
Biodegradability | Metabolite behavior during tests | N/A | Environmental impact considerations |
Q & A
Basic Research Questions
Q. How can researchers confirm the identity of Ufiprazole in complex biological or environmental samples?
- Methodological Answer : Utilize ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-qToF) for suspect screening. This approach enables high-resolution detection of this compound based on its molecular weight and fragmentation patterns. Cross-reference findings with certified reference standards to confirm structural identity .
Q. What analytical techniques are recommended for quantifying this compound in stability studies?
- Methodological Answer : Employ reverse-phase HPLC with UV detection for routine quantification. Validate the method using parameters such as linearity (calibration curves in the range of 1–100 µg/mL), precision (RSD < 2%), and recovery rates (>95%). Include forced degradation studies under acidic, alkaline, oxidative, and thermal conditions to assess stability .
Q. How should researchers address discrepancies in this compound’s reported biodegradation pathways?
- Methodological Answer : Conduct comparative metabolomic analyses using isotopically labeled precursors (e.g., -Omeprazole) to trace this compound formation pathways. Combine this with literature mining to identify gaps or conflicting data, such as variations in reported half-lives or by-products across studies .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s role as a transformation product (TP) of Omeprazole?
- Methodological Answer : Design controlled biodegradation experiments using environmental matrices (e.g., activated sludge or soil samples). Monitor this compound formation kinetics under varying pH (4–9), temperature (20–40°C), and microbial activity levels. Use non-targeted screening to differentiate this compound from other TPs like Omeprazole sulphone (TP-10) .
Q. How can researchers resolve contradictions in this compound’s reported cytotoxicity profiles?
- Methodological Answer : Apply in vitro cell viability assays (e.g., MTT or ATP-based luminescence) across multiple cell lines (e.g., HepG2, Caco-2) under standardized conditions. Compare results with structurally related compounds (e.g., Omeprazole) to isolate this compound-specific effects. Use meta-analysis to reconcile conflicting data from prior studies .
Q. What strategies optimize the synthesis of this compound for mechanistic studies?
- Methodological Answer : Employ sulfoxide reduction protocols using catalysts like sodium borohydride or hydrogen peroxide under controlled pH. Monitor reaction progress via NMR spectroscopy (e.g., -NMR for sulfur oxidation state changes) and purify intermediates using preparative HPLC. Validate purity via mass spectrometry (>98%) .
Q. Data Contradiction & Validation
Q. How should researchers validate this compound detection in non-targeted environmental analyses?
- Methodological Answer : Implement three-tiered identification criteria : (1) accurate mass match (<5 ppm error), (2) isotopic pattern alignment, and (3) retention time consistency with reference standards. Use blank samples and matrix-matched calibration to minimize false positives .
Q. What statistical approaches are recommended for analyzing this compound’s pharmacokinetic variability?
Properties
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURCIPRUUASYLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057816 | |
Record name | Omeprazole sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73590-85-9 | |
Record name | Omeprazole sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73590-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ufiprazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073590859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Omeprazole sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzimidazole, 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UFIPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FFV1V867C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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